![molecular formula C28H24F3N5O3 B2555522 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 895650-73-4](/img/structure/B2555522.png)
3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a triazoloquinazolin ring, and a propanamide group . It also contains a trifluoromethyl group and a phenoxyethyl group .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These compounds are typically synthesized under green chemistry conditions via a multicomponent reaction . The synthesis process involves the use of an acidic catalyst, such as lemon juice .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups and rings contributes to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound, like other triazole derivatives, is likely to undergo a variety of chemical reactions. These could include reactions with acids, bases, and various organic reagents .科学的研究の応用
Synthesis and Characterization
- The chemistry of [1,2,4]triazoloquinazoline derivatives has been extensively explored, demonstrating their potential in the synthesis of various heterocyclic compounds. For instance, research has shown methods for facile synthesis of oxazolo and oxazino[2,3-b]quinazolines, highlighting the versatility of [1,2,4]triazoloquinazoline compounds in generating new molecular scaffolds (Divišová et al., 2000).
Pharmacological Investigations
- Various [1,2,4]triazoloquinazoline derivatives have been synthesized and evaluated for their biological activities. For example, novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive activity in vivo, showing the potential of these compounds in developing new therapeutic agents (Alagarsamy & Pathak, 2007).
Antimicrobial Activity
- Research into the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, including those related to [1,2,4]triazolo[4,3-a]quinazolin-5-ones, has shown promising results. Some derivatives exhibit significant activity against various strains of bacteria and fungi, suggesting their potential use in addressing microbial resistance (Hassan, 2013).
Antihistaminic Agents
- The synthesis and pharmacological investigation of novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones as potential H1-antihistaminic agents indicate these compounds' efficacy in protecting against histamine-induced bronchospasm. This suggests their potential in developing new classes of H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3/c29-28(30,31)20-9-6-10-21(17-20)39-16-15-32-25(37)14-13-24-33-34-27-35(18-19-7-2-1-3-8-19)26(38)22-11-4-5-12-23(22)36(24)27/h1-12,17H,13-16,18H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRXOLLYBIWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Benzenemethanol, 3-ethoxy-, 1-methanesulfonate
874382-63-5
(3S,5R)-5-methylpyrrolidin-3-ol
1108234-25-8

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)
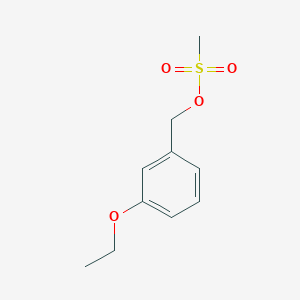
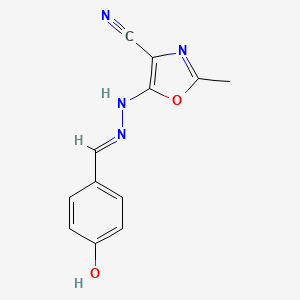
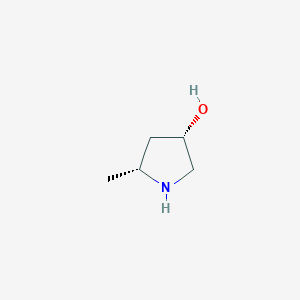
![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)
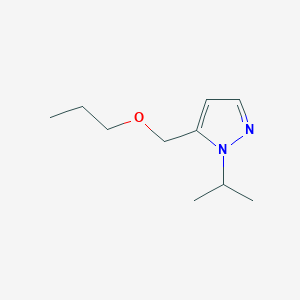
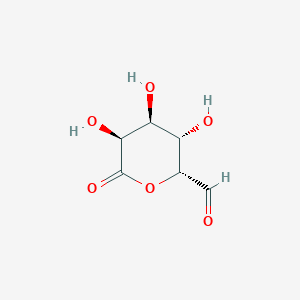
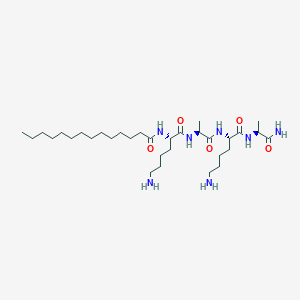
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)
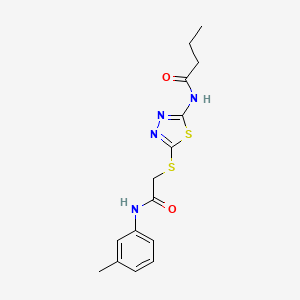
![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)